Product packaging for 6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine(Cat. No.:CAS No. 1190319-40-4)

6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B8099795
CAS No.: 1190319-40-4
M. Wt: 212.05 g/mol
InChI Key: VXDMPJQUTYSTGG-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolopyridine Heterocycles in Chemical Biology and Drug Discovery

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds that are isosteres of indole (B1671886), a common motif in biologically active molecules. This structural similarity allows them to interact with biological targets that recognize the indole scaffold. The incorporation of a nitrogen atom into the six-membered ring imparts distinct electronic properties and hydrogen bonding capabilities, often leading to improved pharmacological profiles.

The pyrrolopyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. evitachem.com This versatility has led to the development of numerous drugs and clinical candidates containing this core structure. For instance, Vemurafenib, a BRAF inhibitor used in the treatment of melanoma, features a pyrrolo[2,3-b]pyridine core. chemenu.com Similarly, other derivatives have shown promise as inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. synhet.comfluorochem.co.uk

Structural Features and Classification of the 1H-Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine core consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring at the 3- and 2-positions of the pyrrole ring, respectively. This specific fusion gives rise to a unique electronic distribution and geometry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H group in the pyrrole ring can act as a hydrogen bond donor.

There are several isomers of pyrrolopyridine, each with a different arrangement of the nitrogen atom in the bicyclic system. The 1H-pyrrolo[3,2-b]pyridine isomer is also known as 4-azaindole. The precise positioning of the nitrogen atoms and substituents on the ring system is critical for determining the molecule's interaction with specific biological targets.

Table 1: Physicochemical Properties of the 1H-Pyrrolo[3,2-b]pyridine Core

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
IUPAC Name1H-pyrrolo[3,2-b]pyridine
InChI KeyXWIYUCRMWCHYJR-UHFFFAOYSA-N
SMILESc1cnc2cc[nH]c2c1

Data sourced from PubChem CID 9226.

Rationale for Research Focus on 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine and its Derivatives

The specific focus on this compound stems from the strategic placement of its functional groups, which makes it a highly valuable intermediate in synthetic chemistry.

The bromine atom at the 6-position is a key feature. Halogen atoms, particularly bromine, are often introduced into drug candidates to enhance binding affinity through halogen bonding, a non-covalent interaction with biological macromolecules. Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for the introduction of a wide array of other functional groups through cross-coupling reactions. This enables the rapid generation of diverse libraries of compounds for screening and optimization.

The amine group at the 3-position provides another point for chemical modification. It can be acylated, alkylated, or used in the formation of various heterocyclic rings, further expanding the chemical space that can be explored from this starting scaffold. This position is often crucial for establishing key interactions within the active site of target proteins, such as kinases.

The combination of the pyrrolopyridine core, the strategically placed bromine atom, and the reactive amine group makes this compound a highly sought-after building block for the development of novel kinase inhibitors and other potential therapeutic agents. While detailed research findings on this specific molecule are not extensively published in peer-reviewed journals, its commercial availability and the documented utility of its constituent parts in drug discovery underscore its importance in the ongoing quest for new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B8099795 6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190319-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMPJQUTYSTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276894
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-40-4
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of the 6 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine Scaffold

Transformations Involving the Bromine Atom at Position 6

The bromine atom at the C6 position of the pyridine (B92270) ring is an active site for a variety of chemical transformations. Its reactivity is central to the scaffold's utility as a synthetic intermediate, allowing for the introduction of diverse substituents through both substitution and cross-coupling reactions.

The bromine atom on the pyridine ring can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Although such reactions on halo-azaindoles can sometimes require forcing conditions like high temperatures nih.gov, the bromine atom is an active checkpoint that can be replaced by various nucleophiles. pipzine-chem.com For instance, reaction with alkoxides, such as sodium alcoholate, can yield the corresponding alkoxy ether derivatives. pipzine-chem.com Similarly, substitution with amines can produce nitrogen-containing derivatives, which is a crucial transformation for building complex molecular structures. pipzine-chem.com However, the success and conditions for these reactions can be substrate-dependent, with some haloazaindoles being less suitable for SNAr reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the 6-bromo position, offering mild conditions and broad substrate scope for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. rsc.org

C-C Bond Formation

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is widely used to form C-C bonds at the 6-position. wikipedia.org This reaction has been successfully applied to various halo-azaindole substrates, including unprotected ones, demonstrating its utility and tolerance of the acidic N-H group. nih.gov For example, studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) show efficient coupling with a range of arylboronic acids. mdpi.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced precatalyst system, a base like K₃PO₄, and a solvent mixture such as dioxane/water. nih.govmdpi.com Research on C3,C6-diaryl 7-azaindoles further confirms that the 6-position is readily arylated via Suzuki coupling. acs.org

Another important C-C bond-forming reaction is the Sonogashira coupling, which introduces alkyne moieties. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base, and has been used in the synthesis and functionalization of various azaindole cores. nih.govrsc.org

Representative Suzuki-Miyaura Coupling Conditions

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
Unprotected Chloro-azaindoleArylboronic acidXPhos Precatalyst (P1)K₃PO₄Dioxane/H₂O91–99% nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good mdpi.com
6-Bromo-7-azaindole derivativeArylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂OGood acs.org

C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has proven highly effective for the amination of halo-azaindoles. Importantly, methods have been developed for the selective amination of the halogenated position even in the presence of the unprotected pyrrole (B145914) N-H group, which can otherwise interfere with the catalytic cycle. nih.govmit.edu These reactions can be performed under mild conditions with a broad array of primary and secondary amines using specialized palladium precatalysts and ligands like Xantphos or RuPhos. nih.govbeilstein-journals.orgnih.gov

Representative Buchwald-Hartwig Amination Conditions

Aryl Halide SubstrateAmine PartnerCatalyst SystemBaseSolventYieldReference
N-substituted 4-bromo-7-azaindoleAmides, AminesPd(OAc)₂ / XantphosCs₂CO₃DioxaneGood beilstein-journals.org
Unprotected 5- and 6-HaloazaindolesPrimary & Secondary AminesPd Precatalyst (P1) / L1LiHMDS-Good to Excellent nih.gov
2-Iodo-4-chloropyrrolopyridineSecondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene (B28343)Good nih.gov

C-O Bond Formation

Analogous to C-N bond formation, palladium-catalyzed methods have been developed for the construction of C-O bonds. The Buchwald-Hartwig etherification allows for the coupling of aryl halides with alcohols or phenols. Specific conditions have been optimized for the C-O cross-coupling of N-substituted 4-bromo-7-azaindoles with phenols, utilizing a palladium acetate (B1210297) catalyst, the Xantphos ligand, and potassium carbonate as the base in dioxane. beilstein-journals.org

Representative C-O Coupling Conditions

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBaseSolventReference
N-substituted 4-bromo-7-azaindolePhenolsPd(OAc)₂ / XantphosK₂CO₃Dioxane beilstein-journals.org

Reactions at the Primary Amine Group at Position 3

The primary amine at the C3 position is a key nucleophilic center, enabling a variety of functionalizations including acylation, alkylation, and participation in the formation of new heterocyclic rings.

The 3-amino group readily undergoes standard transformations typical of primary aromatic amines.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) efficiently produces the corresponding amide derivatives. mdpi.com This transformation is often used to modify the electronic properties of the scaffold or to serve as a protecting group.

Alkylation and Arylation: While direct N-alkylation or N-arylation of the primary amine can be achieved, these reactions often require specific conditions to control selectivity and avoid over-reaction. Palladium-catalyzed C-N coupling reactions can also be employed to arylate the amino group, although care must be taken to ensure chemoselectivity over the C6-bromo position.

The nucleophilic character of the 3-amino group and its position on the pyrrolo-pyridine core make it an excellent participant in condensation and cyclization reactions.

Imine Formation: The primary amine can react with aldehydes and ketones in a condensation reaction to form imine (Schiff base) derivatives, which can serve as intermediates for further synthetic transformations.

Heterocyclic Derivatives: The 3-amino group can act as a key nucleophile in the construction of new, fused heterocyclic systems. By analogy with other aminoazoles and aminopyridines, it can be expected to react with 1,3-dielectrophiles (e.g., β-dicarbonyl compounds, α,β-unsaturated ketones) to form new fused six-membered rings. frontiersin.org For example, multicomponent reactions involving an aminoazole, an aldehyde, and a cyclic carbonyl compound are known to produce complex fused systems like quinolinones and quinazolinones, suggesting a rich potential for the 3-amino-pyrrolo[3,2-b]pyridine scaffold in diversity-oriented synthesis. frontiersin.org

Reactivity of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen (N1) atom is another critical site for functionalization. Unlike a typical amine, the lone pair of electrons on the pyrrole nitrogen is part of the six-π-electron aromatic system, rendering the nitrogen non-basic. libretexts.orglibretexts.org However, the N-H proton is moderately acidic (pKa ≈ 17.5 for pyrrole), allowing for its removal by a strong base. wikipedia.org

Deprotonation with bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi) generates the corresponding N-anion (pyrrolide), which is a potent nucleophile. wikipedia.org This anion can then be reacted with various electrophiles to achieve N-functionalization.

N-Alkylation and N-Arylation: The pyrrolide anion readily reacts with alkyl halides (e.g., iodomethane) to give N-alkylated products. wikipedia.org N-arylation can also be achieved, and the resulting N-aryl-azaindoles are common substrates for further C-H functionalization reactions. rsc.org

N-Acylation and N-Sulfonylation: The nitrogen can be protected or functionalized using acylating or sulfonylating agents. For example, N-protection with a benzenesulfonyl group has been reported for a bromo-azaindole derivative. nih.gov

N-Alkynylation: Copper-catalyzed methods have been developed for the N-alkynylation of 7-azaindoles, demonstrating that a C-N bond can be formed with terminal alkynes at this position. researchgate.net

This ability to functionalize the N1 position is crucial, as it not only allows for the introduction of diverse substituents but also enables modulation of the electronic properties of the entire heterocyclic system and can direct the regioselectivity of subsequent reactions. nih.gov

N-Alkylation and N-Acylation

The presence of three distinct nitrogen atoms—the pyrrole nitrogen (N1), the pyridine nitrogen (N4), and the exocyclic amino nitrogen (N3-amino)—presents a challenge in regioselectivity for N-alkylation and N-acylation reactions. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.

The exocyclic 3-amino group is generally the most nucleophilic site for alkylation and acylation. N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net This method provides a direct route to N-alkylated derivatives.

N-acylation of the 3-amino group to form the corresponding amide is also a common transformation. Standard coupling reagents used in peptide synthesis, such as 1-Hydroxybenzotriazole (HOBt) with a carbodiimide (B86325) like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), can be employed to couple carboxylic acids with the 3-amino group. researchgate.net Alternatively, reaction with acyl chlorides, such as benzoyl chloride, in the presence of a non-nucleophilic base, can yield the desired N-acyl derivative. nih.gov The synthesis of various 1H-pyrrolo[3,2-b]pyridine-3-carboxamides has been explored in structure-activity relationship (SAR) studies, highlighting the importance of this functionalization pathway. nih.gov

Reactivity at the pyrrole N1-H site is also significant. To achieve selective functionalization at other positions, the N1-H is often protected. A common protecting group for this purpose is the triisopropylsilyl (TIPS) group, which can be introduced to form compounds like 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine. sigmaaldrich.com After derivatization at other sites, the TIPS group can be removed under standard conditions. The pyridine nitrogen (N4) is the least nucleophilic and generally requires harsher conditions to react with electrophiles.

Table 1: Representative Reagents for N-Functionalization

Reaction Type Target Site Reagent Class Example Reagent(s)
N-Alkylation 3-Amino Reductive Amination Carboxylic Acid + NaBH₄ researchgate.net
N-Acylation 3-Amino Acyl Halide Benzoyl Chloride + Base nih.gov
N-Acylation 3-Amino Peptide Coupling Carboxylic Acid + HOBt/DCC researchgate.net
N-Protection N1-Pyrrole Silyl Halide Triisopropylsilyl chloride (TIPSCl) sigmaaldrich.com

Tautomerism Considerations

The 6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine molecule can exist in different tautomeric forms, primarily involving the 3-amino group and the pyrrole ring. The most significant equilibrium is the amino-imino tautomerism.

Amino form: this compound

Imino form: 6-bromo-1,4-dihydro-pyrrolo[3,2-b]pyridin-3(2H)-imine

For most aminopyridine and related heteroaromatic systems, the amino tautomer is overwhelmingly favored in solution. The aromaticity of the pyridine ring provides significant stabilization to the amino form. While no specific studies on the tautomeric equilibrium of this compound are available, it is expected to exist predominantly as the amino tautomer under normal conditions. The electronic effects of the fused pyrrole ring and the bromo-substituent may slightly influence the position of the equilibrium but are unlikely to shift it in favor of the imino form.

Other Ring System Transformations

Oxidation and Reduction Pathways

The pyrrolo[3,2-b]pyridine scaffold can undergo both oxidation and reduction reactions, typically involving the pyridine moiety or the entire ring system.

Oxidation: The pyridine nitrogen atom (N4) is susceptible to oxidation. Treatment with a moderate oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the pyridine ring into the corresponding N-oxide derivative. pipzine-chem.com This transformation alters the electronic properties of the ring system, making the positions ortho and para to the N-oxide more susceptible to nucleophilic attack.

Reduction: The unsaturated bonds within the heterocyclic core can be reduced under catalytic hydrogenation conditions. pipzine-chem.com Depending on the catalyst and conditions, this can lead to partial or full saturation of the pyridine and/or pyrrole rings. For instance, reduced products like 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have been reported. synhet.com Reduction of specific functional groups on the ring, such as a nitro group, can also be used as a synthetic strategy to form the pyrrole ring itself, for example, by using iron powder in acetic acid. nih.gov

Functionalization at Other Ring Positions (C2, C5, C7)

Beyond derivatization of the existing functional groups, the C-H bonds at other positions on the scaffold can be targeted for functionalization.

C2 Position: The C2 position of the pyrrole ring is electron-rich and a primary site for electrophilic substitution. In related pyrrolo[2,3-b]pyridine systems, it has been shown that oxidative addition of palladium can occur preferentially at the C2 position, indicating its high reactivity towards metallation. nih.gov This reactivity makes it a key handle for introducing various substituents.

C5 and C7 Positions: The C5 and C7 positions are part of the electron-deficient pyridine ring and are significantly less reactive towards electrophilic attack. Direct C-H functionalization at these distal positions is challenging and represents a modern area of synthetic chemistry. nih.gov Achieving regioselectivity at these sites often requires specific transition-metal catalysts and may depend on the presence of directing groups. While methods for C3- and C4-functionalization of simple pyridines have been developed, direct and selective functionalization of the C5 or C7 positions of the pyrrolo[3,2-b]pyridine core is not well-established and would likely require bespoke catalyst development. nih.gov

Chemo- and Regioselectivity in Derivatization Reactions

The diverse array of reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The primary point of selectivity is between the different nitrogen atoms for N-functionalization, as discussed in section 3.3.1. The exocyclic 3-amino group is the most common site of reaction due to its higher nucleophilicity compared to the ring nitrogens. Protection of the N1-H group is a common strategy to prevent side reactions and direct derivatization. sigmaaldrich.com

A second key aspect of selectivity involves the C6-bromo substituent. This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at the C6 position. In a related 6-bromo-1H-pyrrolo[3,2-c]pyridine, Suzuki coupling with arylboronic acids using a palladium catalyst (Pd(PPh₃)₄) and a base like K₂CO₃ has been shown to proceed efficiently. nih.gov This represents the most predictable and widely used method for functionalizing the pyridine portion of the scaffold.

Competition between C-Br bond activation and C-H bond activation can also be a factor. For instance, studies on the related pyrrolo[2,3-b]pyridine isomer showed that palladium insertion can occur at the C2-H bond under certain conditions, even when a halogen is present at another position. nih.gov This underscores the need for careful optimization of catalysts, ligands, and reaction conditions to direct the transformation to the desired position, whether it be the C-Br bond for cross-coupling or a specific C-H bond for direct functionalization.

Table 2: Summary of Site Reactivity and Selectivity

Site Functional Group Typical Reaction Type Selectivity Considerations
N1 Pyrrole N-H Deprotonation, Alkylation, Acylation, Silylation Often protected (e.g., with TIPS) to enable reactions elsewhere. sigmaaldrich.com
C2 Pyrrole C-H Electrophilic Substitution, Metallation Electron-rich and highly reactive site. nih.gov
3-NH₂ Exocyclic Amine Alkylation, Acylation Most nucleophilic nitrogen; primary site for N-functionalization. researchgate.netresearchgate.net
N4 Pyridine Nitrogen Protonation, Oxidation (to N-oxide) Basic but less nucleophilic than the 3-amino group. pipzine-chem.com
C5/C7 Pyridine C-H C-H Functionalization Challenging; requires specific catalysts for distal functionalization. nih.gov
C6 Bromo Substituent Metal-Catalyzed Cross-Coupling Primary site for introducing diversity via Suzuki, Buchwald-Hartwig, etc. nih.gov

Structure Activity Relationship Sar and Rational Design of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of 6-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine derivatives is intrinsically linked to their ability to interact with the ATP-binding pocket of protein kinases. The key pharmacophoric features of this scaffold are the pyrrolopyridine core, which acts as a hinge-binding motif, the strategically placed bromine atom, and the essential amine group.

The pyrrolopyridine ring system, a bioisostere of indole (B1671886), is crucial for establishing critical hydrogen bonding interactions with the hinge region of the kinase. nih.gov Specifically, the nitrogen atom at position 1 (N1) and the pyridine (B92270) nitrogen are key hydrogen bond donors and acceptors, respectively. nih.gov This bidentate interaction anchors the inhibitor within the active site, providing a foundation for high-affinity binding.

The amine group at the C3 position is another critical feature, often involved in forming additional hydrogen bonds with amino acid residues in the kinase domain, further stabilizing the ligand-protein complex. The bromine atom at the C6 position, while not always essential for binding, can significantly modulate the compound's potency and selectivity through various mechanisms, including halogen bonding and modification of electronic properties.

Impact of Substituent Variation on Biological Activity

The systematic modification of the this compound core has been a cornerstone of rational drug design to optimize potency and selectivity. The following sections detail the impact of these variations.

Modifications at the Bromine Position (C6) and their Effects

The bromine atom at the C6 position of the pyrrolopyridine ring plays a multifaceted role in determining the biological activity of these derivatives. Its presence can lead to a significant enhancement of inhibitory potency. For instance, in the related 7-azaindazole scaffold, bromination at the equivalent position resulted in a tenfold increase in enzymatic inhibition. nih.gov This enhancement can be attributed to several factors:

Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site, thereby increasing binding affinity.

Electronic Effects: As an electron-withdrawing group, bromine can influence the electron distribution of the aromatic system, which in turn can affect the strength of the hydrogen bonds formed by the pyrrolopyridine core with the kinase hinge.

Hydrophobicity: The introduction of a bromine atom increases the lipophilicity of the molecule, which can impact its ability to penetrate the cell membrane and reach its intracellular target.

Conversely, replacement of the bromine with other substituents can either be beneficial or detrimental to activity, depending on the specific target and the nature of the substituent.

Modification at C6Expected Impact on Biological ActivityRationale
Bromine (Br) Often increases potencyHalogen bonding, electronic effects
Chlorine (Cl) May maintain or slightly decrease potencySimilar electronic properties to bromine but weaker halogen bond donor
Methyl (CH3) Variable, can decrease potencyAlters steric and electronic profile
Hydrogen (H) Generally decreases potencyLoss of favorable interactions mediated by the halogen

Importance of the Amine Group at Position 3 and its Modifications

The primary amine group at the C3 position is a critical determinant of the biological activity of this class of compounds. It frequently acts as a key hydrogen bond donor, interacting with specific residues in the kinase active site, such as the highly conserved aspartate in the DFG motif of many kinases.

Modification of this amine group can have profound effects on inhibitory activity. For example, acylation or sulfonylation of the amine can introduce new interaction points with the protein or alter the compound's solubility and pharmacokinetic properties. However, complete removal or replacement with a non-hydrogen bonding group generally leads to a significant loss of potency, highlighting its essential role in anchoring the molecule within the active site.

Modification at C3-AmineExpected Impact on Biological ActivityRationale
Primary Amine (-NH2) Essential for high potencyForms critical hydrogen bonds with the kinase active site
Acetylation (-NHCOCH3) Variable, can decrease or alter selectivityIntroduces steric bulk and changes hydrogen bonding capacity
Methylation (-NHCH3) May decrease potencyAlters hydrogen bonding geometry and donor capacity
Removal of Amine Group Significant loss of potencyLoss of a key interaction point

Role of N1 Substituents and their Influence

The nitrogen atom at the N1 position of the pyrrole (B145914) ring is a crucial hydrogen bond donor, directly interacting with the kinase hinge region. nih.gov Consequently, substitutions at this position are generally detrimental to inhibitory activity.

Methylation of the N1 nitrogen, for instance, has been shown to result in a complete loss of activity in related pyrazolopyridine inhibitors, as it prevents the formation of the essential hydrogen bond with the hinge residue. nih.gov This underscores the critical importance of maintaining an unsubstituted N1-H for effective kinase inhibition by this scaffold.

Modification at N1Expected Impact on Biological ActivityRationale
Hydrogen (H) Essential for high potencyActs as a key hydrogen bond donor to the kinase hinge
Methyl (CH3) Complete loss of potencyPrevents the formation of the crucial hydrogen bond
Large Alkyl/Aryl Groups Significant loss of potencySteric hindrance and loss of hydrogen bonding capability

Peripheral Modifications on the Pyridine and Pyrrole Rings

Beyond the core pharmacophoric elements, modifications to the peripheral positions of the pyridine and pyrrole rings can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the derivatives.

Substituents on the pyridine ring can modulate the electronic properties of the scaffold and introduce new points of interaction with the solvent-exposed regions of the kinase active site. For example, the introduction of small, polar groups could enhance solubility, while larger, hydrophobic groups might occupy additional pockets within the binding site, potentially increasing potency and selectivity.

Computational Chemistry in SAR Studies

Computational chemistry plays a vital role in understanding the SAR of this compound derivatives and in the rational design of new inhibitors. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations provide valuable insights into the binding modes of these compounds and help predict the effects of structural modifications.

Molecular docking studies can elucidate the specific interactions between the inhibitor and the kinase active site, confirming the importance of the hydrogen bonds with the hinge region and the role of the C3-amine group. nih.gov These models can also predict how different substituents at various positions might affect binding affinity and selectivity.

Ligand-Based and Structure-Based Design Approaches

The rational design of this compound derivatives employs both ligand-based and structure-based strategies to optimize their interaction with biological targets. These approaches are crucial for enhancing potency and selectivity.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed. For instance, in the development of 1H-pyrrolo[3,2-c]quinoline derivatives, structural modifications involving various alkyl chains on the basic nitrogen atom and changes to the geometry of the amine fragment were systematically evaluated to understand their impact on affinity for the 5-HT6 and D3 receptors. nih.gov This process of synthesizing and testing a series of related compounds helps to build a comprehensive SAR profile, guiding future design efforts. nih.gov

Structure-Based Design: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, structure-based design becomes a powerful tool. This method involves designing molecules that fit precisely into the target's binding site. A notable example is the design of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.org By visualizing the binding pocket, researchers can design ligands that form specific hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to potent inhibition. nih.govsemanticscholar.org Similarly, the development of fibroblast growth factor receptor (FGFR) inhibitors has utilized the 1H-pyrrolo[2,3-b]pyridine scaffold, where design strategies focus on optimizing interactions within the ATP-binding pocket of the kinase. rsc.org

Molecular Docking and Dynamics Simulations for Binding Insights

Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for gaining a detailed understanding of how these derivatives bind to their targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, molecular modeling studies of a 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t, suggested that it interacts with the colchicine (B1669291) site of tubulin by forming hydrogen bonds with key residues Thrα179 and Asnβ349. nih.gov Such insights are critical for explaining observed biological activity and for designing new analogs with improved binding affinity. Docking studies have also been employed to understand the binding mechanisms of pyrrolo[3,2-d]pyrimidine derivatives with targets like EGFR and CDK2. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability over time. In the study of 1H-pyrrolo[3,2-c]quinoline derivatives targeting 5-HT6R and D3R, MD simulations were performed to analyze the geometric parameters and stability of the salt bridge formed between the ligand's basic nitrogen and the crucial D3.32 residue in the receptors. nih.gov These simulations revealed that the stability of this key interaction was a determining factor for the compound's binding affinity, explaining differences in potency among structurally similar derivatives. nih.gov

Table 1: Examples of Molecular Modeling in Pyrrolopyridine Derivative Design
Derivative SeriesBiological TargetModeling TechniqueKey InsightsReference
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine Site)Molecular DockingIdentified hydrogen bond interactions with Thrα179 and Asnβ349. nih.gov
1H-pyrrolo[3,2-c]quinoline5-HT6 and D3 ReceptorsMolecular Dynamics (MD)Assessed the stability of the salt bridge with residue D3.32, linking it to binding affinity. nih.gov
Pyrrolo[3,2-d]pyrimidineEGFR/CDK2Molecular DockingAugmented understanding of antiproliferative activity by visualizing binding at the active sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach is vital for predicting the potency of novel derivatives before their synthesis, thereby saving time and resources.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. A statistical method, like multiple linear regression (MLR), is then used to generate an equation that links these descriptors to the observed biological activity. nih.gov

The reliability of a QSAR model is assessed through rigorous statistical validation. Key parameters include the coefficient of determination (R²), which measures how well the model fits the data, and the leave-one-out cross-validated coefficient (Q²), which assesses the model's internal predictive power. nih.gov External validation, using a set of compounds not included in the model's creation (the test set), provides a true measure of its predictive ability (pred_r²). nih.gov Statistically robust models can then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.govnih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation
ParameterSymbolDescriptionTypical Value for a Robust ModelReference
Coefficient of DeterminationIndicates the goodness of fit of the model to the training set data.> 0.7 nih.gov
Cross-validated CoefficientQ² or q²Measures the internal predictive ability of the model through cross-validation.> 0.7 nih.govresearchgate.net
External Prediction Coefficientpred_r²Evaluates the model's ability to predict the activity of an external test set.> 0.7 nih.govresearchgate.net

Biological Activities and Mechanistic Studies of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine Analogues in Vitro Focus

Target-Specific Biological Activities

Analogues of the 1H-pyrrolo[3,2-b]pyridine core have been investigated for their interaction with various protein targets, demonstrating a range of biological activities, particularly as inhibitors of protein kinases.

Enzyme Modulation Beyond Kinases (e.g., InhA)

The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated target for antitubercular drugs. acs.org While various heterocyclic compounds, such as 4-hydroxy-2-pyridones and diazaborines, have been identified as direct inhibitors of InhA, the conducted literature search did not yield any studies linking the 1H-pyrrolo[3,2-b]pyridine scaffold or its common isomers to the inhibition of this enzyme. acs.orgresearchwithrutgers.com

Receptor Interactions and Pathway Modulation

Beyond direct enzyme inhibition, pyrrolopyridine analogues modulate key cellular signaling pathways. The 1H-pyrrolo[2,3-b]pyridine-based PI3K inhibitors effectively block the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation and is frequently deregulated in cancer. nih.gov A derivative of 1H-pyrrolo[2,3-b]pyridine acting as a type II CDK8 inhibitor was shown to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. nih.gov

In the context of FGFR inhibition, 7-azaindole (B17877) derivatives significantly inhibited the FGF19/FGFR4 signaling pathway in HuH-7 cells. acs.org This leads to reduced phosphorylation of downstream effectors like FRS2α, AKT, and ERK. acs.org

Interestingly, the 1H-pyrrolo[3,2-b]pyridine core, the central scaffold of this article's subject, has been identified in a series of selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This demonstrates that the scaffold can interact with targets other than kinases, in this case a ligand-gated ion channel in the central nervous system. nih.gov

Cellular Phenotypic Activities

The inhibition of specific molecular targets by pyrrolopyridine analogues leads to distinct and measurable cellular phenotypes. A common outcome of treatment with kinase inhibitor analogues is the induction of apoptosis, or programmed cell death. For example, 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs were shown to induce apoptosis in 4T1 breast cancer cells. nih.gov

Another significant phenotypic effect is cell cycle arrest. The 1H-pyrrolo[3,2-c]pyridine derivative 10t , which acts as a tubulin polymerization inhibitor, causes a significant arrest of cells in the G2/M phase of the cell cycle. tandfonline.com This is a typical consequence of disrupting microtubule dynamics, which are essential for forming the mitotic spindle. Similarly, a 1H-pyrrolo[2,3-b]pyridine derivative that inhibits CDK8 was found to induce cell cycle arrest in both the G2/M and S phases in colorectal cancer cells. nih.gov

Furthermore, these compounds can affect cell morphology and motility. The tubulin inhibitor 10t remarkably disrupted the microtubule network in cells at low concentrations. tandfonline.com The FGFR inhibitor 4h was found to significantly inhibit the migration and invasion of 4T1 cells, key processes in cancer metastasis. nih.gov

Anti-proliferative Effects in Cancer Cell Lines

Derivatives of the pyrrolopyridine scaffold have demonstrated significant anti-proliferative effects across a range of cancer cell lines. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors and showed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.gov One of the most potent compounds, 10t , which features an indolyl moiety, displayed IC₅₀ values ranging from 0.12 to 0.21 µM against these cell lines. nih.gov

Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer potency. nih.gov Compound 9a exhibited strong activity against Hela cells with an IC₅₀ of 2.59 µM, while compound 14g was effective against MCF7 and HCT-116 cell lines with IC₅₀ values of 4.66 and 1.98 µM, respectively. nih.gov

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), a key player in tumor progression. rsc.org Compound 4h from this series effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.org Another study on pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a potent FMS kinase inhibitor with strong anti-proliferative activity against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov

Table 1: Anti-proliferative Activity of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine Analogues

Compound ID Analogue Type Cancer Cell Line IC₅₀ (µM) Reference
10t 1H-pyrrolo[3,2-c]pyridine HeLa 0.12 nih.gov
SGC-7901 0.15 nih.gov
MCF-7 0.21 nih.gov
9a pyrazolo[3,4-b]pyridine Hela 2.59 nih.gov
14g pyrazolo[3,4-b]pyridine MCF7 4.66 nih.gov
HCT-116 1.98 nih.gov
1r pyrrolo[3,2-c]pyridine Ovarian, Prostate, Breast 0.15 - 1.78 nih.gov

Induction of Apoptosis and Cell Cycle Modulation

The anti-proliferative effects of these analogues are often linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. The 1H-pyrrolo[3,2-c]pyridine derivative 10t was found to significantly arrest HeLa cells in the G2/M phase of the cell cycle and to induce apoptosis. nih.gov This disruption of microtubule dynamics is a key mechanism of its anticancer activity. nih.gov

Similarly, studies on pyrazolo[3,4-b]pyridine derivatives 9a and 14g revealed that their anticancer effects are mediated through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9, which leads to cell cycle arrest and apoptosis. nih.gov The 1H-pyrrolo[2,3-b]pyridine derivative 4h also demonstrated the ability to induce apoptosis in 4T1 breast cancer cells. rsc.org

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cell migration and invasion is a key therapeutic goal. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.gov This activity is attributed to their potent inhibition of FGFR signaling pathways, which are crucial for these cellular processes. nih.gov

Diverse Therapeutic Area Exploration

Antimicrobial Properties (Antibacterial, Antimycobacterial)

The pyrrolopyridine core is also a promising scaffold for the development of new antimicrobial agents. The growing issue of bacterial resistance necessitates the discovery of novel antibacterial compounds. nih.gov Derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli. nih.gov

A study on Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione, specifically compounds 17a and 17b , exhibited moderate activity against Staphylococcus aureus. mdpi.com Compound 17a also showed a statistically significant reduction in the growth of Candida albicans. mdpi.com Another class of related compounds, pyrazolo[3,4-b]pyridines, has also been investigated for antibacterial properties. nih.gov

In the context of antimycobacterial activity, the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis is a key strategy. Isoniazid, a primary anti-tuberculosis drug, targets the enoyl-acyl carrier protein reductase (InhA). nih.gov While direct studies on this compound analogues are limited, the broader class of pyrrolopyridine derivatives is being explored for this purpose. nih.gov

Table 2: Antimicrobial Activity of this compound Analogues

Compound ID Analogue Type Microorganism Activity Reference
17a pyrrolo[3,4-c]pyridine Staphylococcus aureus Moderate mdpi.com
Candida albicans Significant reduction mdpi.com
17b pyrrolo[3,4-c]pyridine Staphylococcus aureus Moderate mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of great interest. Pyrrolo[3,2-c]pyridine derivatives have shown potential as anti-inflammatory agents. nih.gov Compound 1r , a potent FMS kinase inhibitor, was tested for its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM), a process central to inflammation. nih.gov It exhibited an IC₅₀ of 84 nM, suggesting its potential in treating inflammatory conditions like rheumatoid arthritis. nih.gov

Furthermore, a series of pyrrolopyridines and pyrrolopyridopyrimidines were synthesized and screened for their in vivo anti-inflammatory activity. nih.gov Compounds 3i and 3l from the pyrrolo[2,3-b]pyridine series showed promising activity. nih.gov Docking studies suggested that these compounds bind to the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Applications

The pyrrolopyridine scaffold has also been investigated for its antiviral potential. A review of pyridine-containing compounds highlighted their importance in developing new antiviral agents, a need underscored by global health crises. mdpi.com Pyrrolo[3,4-c]pyridine derivatives have been explored for their anti-HIV-1 activity. nih.gov Specifically, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates showed moderate activity in inhibiting HIV-1 replication. nih.gov

More recently, with the emergence of new viral threats, research has expanded. A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and evaluated for their antiviral activity against SARS-CoV-2. nih.gov The benzodioxan derivative 29 from this series showed very potent anti-SARS-CoV-2 activity, with an EC₅₀ of 0.0519 µM. nih.gov

Antioxidant Potential

Analogues of the pyrrolopyridine scaffold have been investigated for their antioxidant properties through various in vitro assays. The antioxidant activity of related aminodi(hetero)arylamines has been evaluated using chemical, biochemical, and electrochemical methods. researchgate.net Key assays include radical scavenging activity (RSA), the β-carotene-linoleate system, and the inhibition of thiobarbituric acid reactive substances (TBARS) formation in porcine brain cell homogenates. researchgate.net Studies on thieno[3,2-b]pyridine (B153574) derivatives, a related heterocyclic system, have shown that the substitution pattern significantly influences antioxidant potential. For instance, a diarylamine with an amino group positioned para to the bridging NH group demonstrated potent inhibition of lipid peroxidation, with an EC50 value of 7 µM in the TBARS assay, which was lower than the standard antioxidant, trolox. researchgate.net This highlights the role of substituent placement in enabling higher antioxidant potential. researchgate.net

A more specific mechanism related to antioxidant effects involves the inhibition of NADPH oxidase (NOX) enzymes, which are key sources of reactive oxygen species (ROS). One of the most promising structural classes of NOX2 inhibitors is based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton. nih.gov Compounds like GSK2795039, belonging to this class, are recognized for their potential in mitigating diseases where NOX2-driven oxidative stress is a causative factor. nih.gov The development of selective inhibitors for enzymes like NOX2 represents a targeted approach to achieving antioxidant effects. nih.gov

Other Biological Functions (e.g., Anticonvulsant, Analgesic, Antidiabetic)

The versatile pyrrolopyridine core and related heterocyclic structures have been explored for a range of other biological activities, demonstrating their potential as scaffolds for developing novel therapeutic agents.

Anticonvulsant Activity

Various derivatives of heterocyclic systems related to pyrrolopyridines have been evaluated for anticonvulsant properties using standard in vivo rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For example, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were assessed for anticonvulsant efficacy. nih.gov Among them, N-m-chlorophenyl- researchgate.netresearchgate.netresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine emerged as a potent anticonvulsant in the MES test, with a median effective dose (ED50) of 13.6 mg/kg. nih.gov Similarly, studies on 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds also revealed significant anticonvulsant activity in both MES and isoniazid-induced seizure models. semanticscholar.org Furthermore, research into pyrrolidine-2,5-dione derivatives identified several compounds with meaningful anticonvulsant activity in MES, scPTZ, and 6 Hz seizure tests. tandfonline.com

Compound Class/DerivativeTest ModelActivity (ED50)Source
N-m-chlorophenyl- researchgate.netresearchgate.netresearchgate.nettriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amineMaximal Electroshock (MES)13.6 mg/kg nih.gov
N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amineMaximal Electroshock (MES)PI value of 13.4 nih.gov
(S)-N-(4-aminobenzyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione6 Hz (32 mA) test23.5 mg/kg tandfonline.com
Alaninamide derivative (Compound 5)Maximal Electroshock (MES)48.0 mg/kg nih.gov
Alaninamide derivative (Compound 5)6 Hz (32 mA) test45.2 mg/kg nih.gov

Analgesic Activity

Certain pyrrolopyridine isomers have demonstrated notable analgesic effects in preclinical models. For example, N-substituted piperazinalkyl derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione were evaluated in mice using the hot-plate and writhing tests. In the writhing test, which assesses peripheral analgesic action, several tested compounds showed activity superior to the reference drug, acetylsalicylic acid. Specifically, an imide containing a methoxy (B1213986) group on the pyridine (B92270) ring and an unsubstituted phenyl at the N-4 position of piperazine (B1678402) was identified as the most active compound in this assay. Another derivative, an imide with an o-methoxyphenyl substituent, was found to be the most active in the hot-plate test, which measures central analgesic effects.

Antidiabetic Potential

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net Recently, novel pyrrolopyridine-based thiazolotriazole analogues have been synthesized and identified as potent inhibitors of both enzymes. researchgate.net In one study, all 24 synthesized analogues showed good inhibitory potential, with IC50 values for α-amylase and α-glucosidase inhibition ranging from 17.65–70.7 µM and 18.15–71.97 µM, respectively. researchgate.net The most potent compound in the series exhibited IC50 values of 17.65 µM for α-amylase and 18.15 µM for α-glucosidase, which are comparable to the standard drug acarbose (B1664774) (IC50 of 11.98 µM and 12.79 µM, respectively). researchgate.net These findings indicate that the pyrrolopyridine scaffold is a promising foundation for the design of new antidiabetic agents. researchgate.netresearchgate.net

Compound ClassEnzyme TargetActivity Range (IC50)Most Potent Analogue (IC50)Reference Drug (Acarbose, IC50)Source
Pyrrolopyridine-based thiazolotriazolesα-Amylase17.65–70.7 µM17.65 µM11.98 µM researchgate.net
Pyrrolopyridine-based thiazolotriazolesα-Glucosidase18.15–71.97 µM18.15 µM12.79 µM researchgate.net

Elucidation of Molecular Mechanisms of Action

Role of Halogen Bonding in Target Protein Interaction

The bromine atom at the 6-position of the this compound scaffold is not merely a substituent for modifying physicochemical properties but can play a direct and significant role in molecular recognition through halogen bonding. A halogen bond is a non-covalent interaction where a polarized halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom. researchgate.net This interaction is analogous to a hydrogen bond but with distinct geometric and electronic characteristics. researchgate.net

Mimicry of Endogenous Ligands and Substrates by the Pyrrolopyridine Core

The rigid, bicyclic structure of the pyrrolopyridine (azaindole) core makes it an excellent scaffold for developing mimetics of endogenous ligands and enzyme substrates. This scaffold allows for the precise spatial orientation of various functional groups, enabling them to interact with biological targets in a manner similar to the natural molecules they are designed to mimic.

For example, derivatives of the related 1H-pyrrolo[3,2-c]quinoline scaffold have been designed as antagonists for G-protein coupled receptors like the serotonin (B10506) 5-HT6 receptor. In this context, the pyrrolo-quinoline core acts as a rigid framework to present an amine-containing side chain in a specific geometry that allows it to form a critical salt bridge with a conserved aspartic acid residue (D3.32) in the receptor's binding site, mimicking the interaction of the endogenous ligand, serotonin. Similarly, pyrrolodiazepinone derivatives have been designed to mimic the Bip-Lys-Tyr motif of an endogenous peptide modulator of the urotensin II receptor system. researchgate.net The rigid scaffold helps to constrain the conformation of the molecule, reducing the entropic penalty upon binding and enhancing affinity. This mimicry allows these synthetic small molecules to modulate receptor activity, in some cases completely inhibiting signaling induced by one endogenous ligand while enhancing the activity of another. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 6 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR for Structural Elucidation and Regioselectivity

The ¹H and ¹³C NMR spectra are critical for verifying the successful synthesis and regiochemistry of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine. The fused heterocyclic system presents a unique electronic environment, and the precise location of the bromo and amine substituents significantly influences the chemical shifts and coupling patterns of the ring protons and carbons.

For the parent heterocycle, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, the proton signals for the pyridine (B92270) and pyrrole (B145914) rings would be distinct. The introduction of the amine group at the C3 position in the target molecule is expected to cause a notable upfield shift (to lower ppm values) for the adjacent protons due to its electron-donating nature. Conversely, the electron-withdrawing bromine atom at the C6 position would deshield nearby protons, shifting their signals downfield.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the bromine (C6) would exhibit a characteristic signal at a chemical shift influenced by the heavy atom effect. The C3 carbon, bonded to the amine group, would be significantly shielded. The analysis of ¹H-¹³C coupling constants can further aid in signal assignment. The spectra of related compounds, such as 2-Amino-6-bromopyridine, serve as a reference for predicting the chemical shifts in the pyridine portion of the molecule. chemicalbook.com

Expected ¹H and ¹³C NMR Data for this compound

Nucleus Position Expected Chemical Shift (ppm) Rationale
¹H N1-H 10.0 - 12.0 Typical for pyrrole N-H, broad signal
¹H C2-H 7.0 - 7.5 Pyrrole ring proton, adjacent to N1
¹H NH₂ (C3) 4.0 - 6.0 Amine protons, broad, exchangeable
¹H C5-H 7.5 - 8.0 Pyridine ring proton
¹H C7-H 8.0 - 8.5 Pyridine ring proton
¹³C C2 120 - 130 Pyrrole ring carbon
¹³C C3 135 - 145 Pyrrole carbon attached to NH₂
¹³C C3a 140 - 150 Bridgehead carbon
¹³C C5 115 - 125 Pyridine ring carbon
¹³C C6 110 - 120 Pyridine carbon attached to Br
¹³C C7 145 - 155 Pyridine ring carbon

*Note: These are estimated values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques

While ¹D NMR provides fundamental data, complex structures like substituted pyrrolopyridines often require advanced 2D NMR techniques for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of a proton's signal to its attached carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₆BrN₃), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted mass spectrometry data for the parent heterocycle, 6-bromo-1H-pyrrolo[3,2-b]pyridine, and a related isomer, 6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine, highlight the type of information obtained from such analyses. uni.luuni.lu The technique is crucial for confirming that the correct number of nitrogen and bromine atoms have been incorporated into the final structure.

Predicted Collision Cross Section (CCS) Data for Related Pyrrolo[3,2-b]pyridines

Compound Adduct m/z Predicted CCS (Ų)
6-bromo-1H-pyrrolo[3,2-b]pyridine [M+H]⁺ 196.97089 130.4
6-bromo-1H-pyrrolo[3,2-b]pyridine [M+Na]⁺ 218.95283 144.8
6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine [M+H]⁺ 211.98178 134.2

Data Source: uni.luuni.lu

The fragmentation analysis in MS/MS experiments would likely show characteristic losses, such as the loss of the bromine radical (•Br) or hydrogen bromide (HBr), followed by cleavage of the heterocyclic rings, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sigmaaldrich.com For this compound, the IR spectrum would display several characteristic absorption bands.

N-H Stretching: Two distinct types of N-H stretching vibrations are expected. A sharp to medium band around 3400-3500 cm⁻¹ would correspond to the pyrrole N-H bond. The primary amine (-NH₂) group at C3 would typically show two bands in the 3300-3450 cm⁻¹ region, corresponding to its symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the fused ring system are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group would likely be observed around 1600-1640 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule. synhet.com This technique determines the precise three-dimensional arrangement of atoms in the crystalline solid, yielding accurate bond lengths, bond angles, and torsional angles. uni-siegen.de

For this compound, an X-ray crystal structure would unambiguously confirm the regiochemistry of the bromo and amine substituents, which can be challenging to assign with certainty using spectroscopy alone. Furthermore, it would reveal the planarity of the pyrrolo[3,2-b]pyridine ring system and the conformation of the amine group relative to the ring.

The analysis would also detail intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine and pyrrole N-H groups as donors and the pyridine nitrogen atom as an acceptor. These interactions are crucial for understanding the solid-state properties of the compound. While a crystal structure for the title compound is not publicly available, data from closely related isomers like 5-Bromo-1H-pyrrolo[2,3-b]pyridine illustrates the detailed information that can be obtained. researchgate.net

Illustrative Crystal Data for an Isomeric Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Parameter Value
Chemical Formula C₇H₅BrN₂
Molecular Weight 197.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
Volume (ų) 675.47 (6)

Data Source: researchgate.net

This type of analysis on a suitable crystal of this compound would provide the ultimate proof of its chemical structure and solid-state conformation.

Future Prospects and Research Directions for 6 Bromo 1h Pyrrolo 3,2 B Pyridin 3 Amine in Academic Research

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future academic research will likely focus on developing more environmentally benign methods for the synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine and its subsequent derivatives.

Key research directions include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.net This technique could be applied to the cyclization steps forming the pyrrolopyridine core or in the subsequent derivatization reactions.

Catalytic Approaches: Moving away from stoichiometric reagents, especially in bromination and cyclization steps, towards catalytic systems (e.g., using transition metals or organocatalysts) can significantly reduce chemical waste. organic-chemistry.org

Greener Solvents: Research into replacing traditional, often hazardous, organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a major goal. Silver-catalyzed cyclizations of related heterocycles have been successfully performed in water, suggesting a potential avenue for this scaffold. organic-chemistry.org

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are performed in a single reaction vessel without isolating intermediates can improve efficiency and reduce solvent usage and waste generation. researchgate.net

Table 1: Potential Green Synthetic Strategies

Strategy Advantage Potential Application
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction time, increased yields, lower energy consumption. nih.govresearchgate.net Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for derivatization.
Transition-Metal Catalysis High efficiency, selectivity, and reduction in stoichiometric waste. organic-chemistry.org C-N and C-C bond formation to build complex derivatives.
Use of Aqueous Media Non-toxic, non-flammable, and inexpensive solvent. organic-chemistry.org Intramolecular cyclization reactions to form the azaindole core.

Exploration of Novel Reaction Pathways and Reagents

The synthetic versatility of this compound stems from its two distinct reactive sites: the bromine atom at the C6-position and the amino group at the C3-position. Future academic research will focus on exploiting these sites to create diverse chemical libraries for biological screening.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for transition-metal-catalyzed reactions. The Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups, while the Buchwald-Hartwig amination can form C-N bonds with a wide range of amines. nih.gov These reactions are fundamental for building molecular complexity.

Derivatization of the Amino Group: The primary amine at C3 can be readily acylated, sulfonylated, or used in reductive amination to introduce a variety of side chains. These modifications can significantly influence the molecule's solubility, cell permeability, and target-binding affinity.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and powerful alternative to traditional thermal methods for forging new bonds, providing access to novel chemical space.

Table 2: Key Reaction Pathways for Derivatization

Reaction Type Reagent/Catalyst Example Functional Group Targeted Resulting Structure
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ nih.gov C6-Bromo C6-Aryl-1H-pyrrolo[3,2-b]pyridin-3-amine
Buchwald-Hartwig Amination Secondary amine, Pd(OAc)₂, RuPhos nih.gov C6-Bromo 6-(Dialkylamino)-1H-pyrrolo[3,2-b]pyridin-3-amine
Acylation Acetyl chloride, Pyridine (B92270) C3-Amine N-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide

Discovery of New Biological Targets and Polypharmacology Approaches

The azaindole scaffold is a cornerstone in modern drug discovery, particularly for the development of kinase inhibitors. nih.gov Research on isomers like pyrrolo[3,2-c]pyridine has identified potent inhibitors of FMS kinase, which is implicated in cancer and inflammatory diseases. nih.govresearchgate.net Similarly, derivatives of the pyrrolo[2,3-b]pyridine isomer have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and c-Met kinase. nih.gov

Future research on derivatives of this compound will likely explore:

Kinase Inhibition: Screening of derivative libraries against a broad panel of protein kinases to identify novel inhibitors for oncology, immunology, and neurology applications. nih.gov Targets like FLT3, AXL, and PI3K are of significant interest. nih.govgoogle.com

Tubulin Polymerization Inhibition: Some complex pyrrolopyridine derivatives have been shown to act as microtubule-targeting agents by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.govtandfonline.com This presents another major avenue for investigation.

Polypharmacology: Instead of designing highly selective agents, a growing trend is to develop drugs that modulate multiple targets simultaneously. nih.gov Derivatives of this scaffold could be intentionally designed to inhibit several related kinases involved in a specific cancer signaling pathway, potentially leading to greater efficacy and overcoming drug resistance.

Table 3: Potential Biological Targets for Scaffold Derivatives

Target Class Specific Example Therapeutic Area Rationale Based on Related Scaffolds
Receptor Tyrosine Kinases FMS, FGFR, c-Met, VEGFR nih.govnih.gov Oncology, Inflammation Isomeric pyrrolopyridine scaffolds have shown potent activity against these targets.
Non-receptor Tyrosine Kinases c-Abl google.com Oncology (Leukemia) The azaindole core is a known pharmacophore for Abl inhibitors.
Serine/Threonine Kinases PI3K, Aurora Kinases google.comnih.gov Oncology The scaffold is suitable for binding in the ATP pocket of many kinases.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net For a versatile scaffold like this compound, AI can be a powerful tool for navigating the vast chemical space of its potential derivatives.

Future research will integrate AI/ML to:

Predictive Modeling: Use quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties (e.g., solubility, metabolic stability) of virtual compounds before they are synthesized. nih.govumk.pl

De Novo Design: Employ generative models to design entirely new molecules based on the core scaffold, optimized for binding to a specific biological target's active site. youtube.com

Virtual Screening: Computationally screen large virtual libraries of derivatives against structural models of proteins to prioritize a smaller, more promising set of compounds for synthesis and biological testing. bohrium.com

Table 4: Illustrative Application of AI in Designing Analogs

Virtual Compound ID Proposed Modification AI-Predicted Target AI-Predicted Property (Example)
PPA-001 Suzuki coupling with 4-fluorophenylboronic acid FMS Kinase High binding affinity score
PPA-002 Acylation of C3-amine with isonicotinoyl chloride FGFR1 Improved aqueous solubility
PPA-003 Buchwald-Hartwig amination with morpholine PI3K Low predicted off-target activity

This table is for illustrative purposes only and does not represent real experimental data.

Applications as Chemical Probes for Biological Systems

Beyond therapeutic applications, derivatives of this compound can be developed into chemical probes to study cellular processes. A chemical probe is a small molecule designed to selectively interact with a specific protein, allowing researchers to investigate that protein's function in a biological system.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the scaffold, either at the amine or via coupling at the bromine position. If the parent molecule binds to a specific target, the resulting probe can be used in fluorescence microscopy to visualize the location and dynamics of that target within living cells.

Affinity-Based Probes: Immobilizing a derivative onto a solid support (like agarose (B213101) beads) can create a tool for affinity chromatography. This allows for the "pull-down" and identification of previously unknown binding partners of the molecule from a cell lysate.

Photoaffinity Labels: Incorporating a photo-reactive group into the molecule allows for the formation of a permanent, covalent bond with its biological target upon exposure to UV light. This is a powerful technique for unequivocally identifying the direct binding partners of a compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine?

  • Methodological Answer: The compound is typically synthesized via alkylation or coupling reactions. For example, methylation using methyl iodide under catalytic conditions (e.g., NaH/DMF) has been employed for analogous brominated heterocycles, as seen in the synthesis of 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one . Regioselective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents, guided by steric and electronic factors .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related brominated imidazo-pyridines, which revealed planarity and hydrogen-bonded dimerization . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of pyrrolo-pyridine scaffolds?

  • Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For instance, steric hindrance from substituents (e.g., methyl groups) can direct bromination to less hindered positions. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals . Experimental optimization, such as solvent polarity adjustments (e.g., DCM vs. DMF), can further refine selectivity .

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

  • Methodological Answer: Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational predictions with experimental validation, accelerating condition screening (e.g., catalysts, temperatures) . Machine learning models trained on reaction databases (e.g., Reaxys) can also predict optimal bromination conditions .

Q. How to resolve contradictions between spectroscopic data and crystallographic results for brominated heterocycles?

  • Methodological Answer: Discrepancies between solution-state NMR and solid-state SC-XRD data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, hydrogen bonding in crystals (observed in SC-XRD) may stabilize a specific tautomer, whereas NMR in solution captures equilibrium states. Multi-technique validation (e.g., variable-temperature NMR, IR spectroscopy) and periodic DFT simulations of crystal environments help reconcile such differences .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies using this compound?

  • Methodological Answer: Focus on modifying the bromine position and amine group to assess pharmacological activity. For pyrrolo-pyridines, bromine at the 6-position enhances steric bulk and electronic effects, impacting kinase inhibition (e.g., JAK2 or CDK targets) . Use parallel synthesis to generate derivatives (e.g., Suzuki couplings for aryl substitutions) and evaluate bioactivity via enzymatic assays or cellular models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.